N-(3-hydroxy-4,4-dimethylpentyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(3-hydroxy-4,4-dimethylpentyl)-4-propylthiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O2S/c1-5-6-9-11(19-16-15-9)12(18)14-8-7-10(17)13(2,3)4/h10,17H,5-8H2,1-4H3,(H,14,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONTTXQLNLVDLSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NCCC(C(C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-hydroxy-4,4-dimethylpentyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a compound belonging to the thiadiazole class, which has garnered attention for its diverse biological activities. This article synthesizes current knowledge regarding its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be characterized by its unique structural features:
- Chemical Formula : C13H20N2O2S
- Molecular Weight : 260.38 g/mol
- Functional Groups : Thiadiazole ring, carboxamide group, and hydroxyl group.
These structural elements are crucial for its biological activity and interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of thiadiazole derivatives. For instance:
- Cytotoxicity : Compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines. In vitro tests revealed that certain thiadiazole derivatives inhibited the growth of human breast carcinoma (MCF-7) cells with IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 8.107 | |
| Compound B | HepG2 | 10.28 | |
| N-(3-hydroxy...) | Various | TBD | Current Study |
Antimicrobial Activity
Thiadiazole derivatives are also recognized for their antimicrobial properties:
- Mechanism : The mechanism of action often involves disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways. Compounds in this class have demonstrated effectiveness against strains such as Mycobacterium tuberculosis and various Gram-positive and Gram-negative bacteria .
Anti-inflammatory and Analgesic Effects
Research indicates that thiadiazoles can exhibit anti-inflammatory properties:
- Inhibition of Inflammatory Mediators : Some studies suggest that these compounds may inhibit the production of pro-inflammatory cytokines and enzymes like COX-2, contributing to their analgesic effects .
Neuroprotective Effects
Emerging evidence points to the neuroprotective potential of thiadiazole derivatives:
- Mechanism : They may exert protective effects against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress .
Case Study 1: Anticancer Efficacy
A recent investigation evaluated a series of thiadiazole derivatives for their anticancer activity. The study found that specific substitutions on the thiadiazole ring significantly enhanced cytotoxicity against multiple cancer cell lines. The compound this compound was among those tested but required further exploration to establish its precise IC50 values.
Case Study 2: Antimicrobial Activity
In another study focused on antimicrobial activity, various thiadiazole derivatives were screened against E. coli and Staphylococcus aureus. The results indicated that compounds with specific functional groups exhibited superior antibacterial activity compared to traditional antibiotics.
Comparison with Similar Compounds
Core Heterocycle Modifications
- Target Compound : The 1,2,3-thiadiazole ring is retained, with a propyl group at position 4 and a carboxamide substituent. The hydroxy and dimethyl groups on the pentyl chain may enhance solubility and intermolecular interactions.
- N-(4,6-Difluoro-1,3-benzothiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide (): Replaces the pentyl chain with a difluorobenzothiazole group, increasing aromaticity and lipophilicity. The fluorine atoms may improve metabolic stability .
- N-(2-Hydroxy-3-phenylpropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide (): Substitutes the dimethylpentyl chain with a phenylpropanol group, favoring π-π stacking interactions. The methyl group at position 4 reduces steric hindrance compared to propyl .
Substituent Effects
- N-(3-Methylisothiazol-5-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide (): Features an isothiazole ring instead of the pentyl chain. The methyl group on isothiazole may alter electronic distribution and binding affinity .
- Di-S25 (): A dimeric structure with disulfide-linked 4-isopropyl-thiadiazole carboxamides. The disulfide bridge introduces redox sensitivity, which is absent in the monomeric target compound .
Physicochemical Properties
Notes:
- The hydroxy group in the target compound likely enhances aqueous solubility compared to purely alkyl or aromatic substituents.
- Propyl chains (vs. methyl or isopropyl) balance lipophilicity and steric effects .
Q & A
Q. What computational tools and experimental assays are synergistic for optimizing this compound’s pharmacokinetic profile?
- Methodological Answer : Combine:
- ADMET Prediction : SwissADME or pkCSM to estimate logP, bioavailability, and half-life.
- Permeability Assays : Caco-2 cell monolayers to validate intestinal absorption predictions.
- Metabolite ID : High-resolution LC-MS/MS to detect phase I/II metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
